molecular formula C9H10FNO3 B13050317 3-Fluoro-5-hydroxy-DL-phenylalanine

3-Fluoro-5-hydroxy-DL-phenylalanine

Cat. No.: B13050317
M. Wt: 199.18 g/mol
InChI Key: SMVXELKDUVBXNV-UHFFFAOYSA-N
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Description

2-Amino-3-(3-fluoro-5-hydroxyphenyl)propanoic acid hydrochloride is a chemical compound with the molecular formula C9H11ClFNO3 It is a derivative of phenylalanine, an amino acid, and contains a fluorine and hydroxyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(3-fluoro-5-hydroxyphenyl)propanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as 3-fluoro-5-hydroxybenzaldehyde.

    Formation of Intermediate: The aldehyde group is converted to an amino group through reductive amination, forming an intermediate compound.

    Amino Acid Formation: The intermediate is then subjected to a Strecker synthesis, where it reacts with ammonia and hydrogen cyanide to form the corresponding amino acid.

    Hydrochloride Formation: Finally, the amino acid is treated with hydrochloric acid to form the hydrochloride salt of 2-Amino-3-(3-fluoro-5-hydroxyphenyl)propanoic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(3-fluoro-5-hydroxyphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a ketone or carboxylic acid.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-fluoro-5-hydroxybenzoic acid.

    Reduction: Formation of 2-amino-3-(3-fluoro-5-hydroxyphenyl)propanamine.

    Substitution: Formation of 2-amino-3-(3-methoxy-5-hydroxyphenyl)propanoic acid.

Scientific Research Applications

2-Amino-3-(3-fluoro-5-hydroxyphenyl)propanoic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-(3-fluoro-5-hydroxyphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes and receptors in the body, influencing their activity.

    Pathways Involved: The compound can modulate signaling pathways related to neurotransmission and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(3-chloro-5-hydroxyphenyl)propanoic acid
  • 2-Amino-3-(3-bromo-5-hydroxyphenyl)propanoic acid
  • 2-Amino-3-(3-methyl-5-hydroxyphenyl)propanoic acid

Uniqueness

2-Amino-3-(3-fluoro-5-hydroxyphenyl)propanoic acid hydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The fluorine atom can enhance the compound’s stability and influence its interaction with biological targets.

Properties

Molecular Formula

C9H10FNO3

Molecular Weight

199.18 g/mol

IUPAC Name

2-amino-3-(3-fluoro-5-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C9H10FNO3/c10-6-1-5(2-7(12)4-6)3-8(11)9(13)14/h1-2,4,8,12H,3,11H2,(H,13,14)

InChI Key

SMVXELKDUVBXNV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1O)F)CC(C(=O)O)N

Origin of Product

United States

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